molecular formula C7H14O B1203354 1-Cyclopentylethanol CAS No. 52829-98-8

1-Cyclopentylethanol

Cat. No.: B1203354
CAS No.: 52829-98-8
M. Wt: 114.19 g/mol
InChI Key: WPCMSUSLCWXTKB-UHFFFAOYSA-N
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Description

1-Cyclopentylethanol is a secondary alcohol with the molecular formula C₇H₁₄O. It is characterized by the presence of a cyclopentyl group attached to the ethanol backbone. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and the flavors and fragrances industry .

Biochemical Analysis

Biochemical Properties

1-Cyclopentylethanol plays a significant role in biochemical reactions due to its secondary alcohol group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. The hydroxyl group in this compound allows it to form hydrogen bonds with amino acid residues in enzymes, facilitating these biochemical reactions .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, which are crucial for signal transduction. Additionally, this compound can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in adaptive cellular responses, such as changes in enzyme expression levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, this compound can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and impaired organ function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by alcohol dehydrogenase to form cyclopentanone, which can further undergo oxidation to produce cyclopentanoic acid. These metabolic transformations involve the participation of cofactors such as NAD+ and NADH. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with transporters or binding proteins that facilitate its movement. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in the cytoplasm, where it interacts with cytosolic enzymes and proteins. Additionally, the compound may localize to organelles such as the mitochondria, where it can influence mitochondrial function and energy production. Targeting signals or post-translational modifications may direct this compound to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylethanol can be synthesized through several methods. One common approach involves the reduction of 1-cyclopentylethanal using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 1-cyclopentylethanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopentylethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopentylethanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence various physiological processes .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopentylethanol stands out due to its specific structure, which imparts unique reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1-cyclopentylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCMSUSLCWXTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315122
Record name 1-Cyclopentylethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52829-98-8
Record name 1-Cyclopentylethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52829-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methylcyclopentanemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052829988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopentylethanol
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Record name 1-Cyclopentylethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methylcyclopentanemethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 1-cyclopentylethanol be synthesized through a radical cyclization reaction?

A1: Yes, [] research demonstrates the successful synthesis of this compound via a radical cyclization reaction. This reaction involves dicyclohexyl-6-iodohexenylborane undergoing cyclization with tri-n-butyltin hydride as a hydrogen donor. Interestingly, the use of tetrabutylammonium hypophosphite instead of tin hydrides also yielded this compound, albeit with air acting as an initiator in this scenario.

Q2: Are there alternative synthetic routes to this compound beyond radical cyclization?

A3: Yes, [] a rearrangement-cyclization reaction provides an alternative synthetic pathway. Treating a precursor, likely derived from 6-tosyl-1-hexenylboronic acid, with excess tetrabutylammonium hydroxide leads to the formation of this compound. Notably, this reaction yielded a chiral product, prompting further investigation into enantioselective synthesis using chiral oxazaborolidines.

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